molecular formula C13H11F3N4S2 B13352178 3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13352178
M. Wt: 344.4 g/mol
InChI Key: AUFUSRRKYGJQMX-UHFFFAOYSA-N
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Description

Methyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a complex heterocyclic compound that features a triazole and thiadiazole ring system. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide typically involves the formation of the triazole and thiadiazole rings followed by their fusion. The reaction conditions often include the use of strong bases like potassium hydroxide and solvents such as ethanol .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .

Scientific Research Applications

Methyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with specific molecular targets. The triazole and thiadiazole rings can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is unique due to its combination of a trifluoromethyl group and the triazolo-thiadiazole scaffold. This combination enhances its biological activity and makes it a valuable compound for research and development .

Properties

Molecular Formula

C13H11F3N4S2

Molecular Weight

344.4 g/mol

IUPAC Name

3-(methylsulfanylmethyl)-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H11F3N4S2/c1-21-7-10-17-18-12-20(10)19-11(22-12)6-8-3-2-4-9(5-8)13(14,15)16/h2-5H,6-7H2,1H3

InChI Key

AUFUSRRKYGJQMX-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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